Dimethyl fluoromalonate
Overview
Description
Mechanism of Action
Target of Action
Dimethyl fluoromalonate is a complex compound with a variety of potential targets. One of the primary targets of this compound is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This pathway is activated in response to oxidative stress .
Mode of Action
It is believed to involve the degradation of this compound to its active metabolite, monomethyl fumarate (mmf) . Both this compound and MMF up-regulate the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
This compound affects several biochemical pathways. It is believed to affect metabolic pathways involved in mitochondrial activity, such as the citric acid cycle . It also influences the synthesis of catecholamines and serotonin by changing the levels of their respective precursors .
Pharmacokinetics
It is known that after oral intake, this compound is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . Both this compound and its primary metabolite MMF are believed to be responsible for its therapeutic effect .
Result of Action
The result of the action of this compound is a decrease in the number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS . This leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effect on the blood-brain barrier .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other factors can affect the stability, efficacy, and action of this compound . .
Biochemical Analysis
Biochemical Properties
Dimethyl fluoromalonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that involve the transfer of fluorine atoms. For instance, it is known to interact with enzymes such as malonate decarboxylase, which catalyzes the decarboxylation of malonate derivatives. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the production of fluorinated organic compounds .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it has been shown to impact cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been found to inhibit the activity of certain dehydrogenases, thereby affecting the overall metabolic flux within cells. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It participates in pathways such as the tricarboxylic acid (TCA) cycle, where it can be converted into intermediates that are further utilized in energy production and biosynthesis. The compound’s interaction with enzymes like malonate decarboxylase and other dehydrogenases plays a crucial role in its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within different cellular compartments are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it participates in metabolic reactions and influences mitochondrial function. The subcellular localization of this compound is essential for understanding its precise role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl fluoromalonate is typically synthesized through the direct fluorination of dimethyl malonate. One common method involves dissolving dimethyl malonate and copper(II) nitrate in acetonitrile, cooling the mixture to 0–5°C, and introducing fluorine gas into the reaction mixture . The reaction is carried out under nitrogen atmosphere and yields this compound with high purity and yield .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of fluorine gas and appropriate catalysts to ensure high efficiency and yield. The reaction conditions are optimized to minimize waste and environmental impact, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Dimethyl fluoromalonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Condensation Reactions: Catalysts such as acids or bases are often used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while condensation reactions can produce complex fluorinated compounds .
Scientific Research Applications
Dimethyl fluoromalonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl Malonate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Diethyl Fluoromalonate: Similar structure but with ethyl groups instead of methyl groups, which can affect its reactivity and solubility.
Methyl Fluoroacetate: Contains a fluorine atom but has a different functional group, leading to different reactivity patterns.
Uniqueness: Dimethyl fluoromalonate is unique due to its active fluoromethylene group, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of fluorinated compounds. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
dimethyl 2-fluoropropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXHZSXYHFBIEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371844 | |
Record name | DIMETHYL FLUOROMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-14-9 | |
Record name | DIMETHYL FLUOROMALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl fluoromalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction dimethyl fluoromalonate undergoes in the context of synthesizing 1-fluorocarbapenem derivatives?
A1: this compound participates in a nucleophilic displacement reaction with 4-acetoxyazetidin-2-one in the presence of a strong base, lithium hexamethyldisilazide. [] This reaction leads to the formation of a key intermediate (compound 7 in the study) which can be further modified to achieve the desired 1-fluorocarbapenem precursors. [] You can find the details of this reaction in the paper titled "Synthesis of potentially useful intermediates for 1-fluorocarbapenems" [].
Q2: How does the reactivity of this compound differ depending on the reaction conditions and the acylating agent used?
A2: Research shows that this compound exhibits different reactivity patterns depending on the reaction conditions and the specific acylating agent used. [] With carboxylic acid halides, it predominantly undergoes C-acylation, leading to the formation of C-acyl derivatives. [] In contrast, when reacting with ethyl ethoxyalylfluoroacetate, O-acylation is favored, resulting in O-acyl derivatives. [] These differences in reactivity highlight the versatile nature of this compound in organic synthesis. You can explore this further in the paper "Acylation of compounds containing an active fluoromethylene group." []
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